3-[(4-fluorobenzyl)oxy]benzamide
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKESOALIWGLWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluoro substituent in this compound enhances metabolic stability compared to 4-chloro analogs (e.g., compound 32), as fluorine reduces oxidative degradation .
- Steric Effects : The 2,6-dichloro substitution in compound 33 increases steric hindrance, reducing enzymatic interactions but improving membrane permeability .
- Polarity: The 4-cyano group in compound 31 introduces polarity, improving solubility but reducing blood-brain barrier penetration compared to the 4-fluoro analog .
Pharmacological Activity Comparison
Key Insights :
- Antifungal Potency : The trifluoromethylpyrimidine derivative (5o) exhibits superior antifungal activity (EC₅₀: 10.5 μg/mL) compared to this compound, highlighting the importance of heterocyclic appendages .
Q & A
Q. What are the key considerations in synthesizing 3-[(4-fluorobenzyl)oxy]benzamide to ensure high yield and purity?
Methodological Answer: The synthesis involves coupling reactions using O-benzyl hydroxylamine hydrochloride and fluorinated benzoyl chlorides under inert conditions. Critical steps include controlled addition of reagents in dichloromethane with sodium carbonate as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product. Avoid thermal decomposition by maintaining temperatures below 25°C during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: ¹H NMR (400 MHz, CDCl₃) is critical for verifying the fluorobenzyl ether linkage (δ 5.2–5.4 ppm for –OCH₂–) and aromatic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 384.4 for a related analog). Complementary FT-IR analysis identifies carbonyl (C=O, ~1650 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) functional groups .
Q. How should researchers handle stability issues with this compound during experiments?
Methodological Answer: Store the compound in amber vials at 2–8°C under anhydrous conditions, as moisture accelerates hydrolysis of the benzamide group. For solubility, use dimethyl sulfoxide (DMSO) for biological assays or acetonitrile for HPLC analysis. Pre-filter solutions (0.22 µm PTFE) to prevent particulate-induced degradation .
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in target binding?
Methodological Answer: Synthesize analogs with variations in the fluorobenzyl or benzamide moieties (e.g., chloro, methoxy substituents). Test affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. Computational docking (AutoDock Vina) against target proteins (e.g., kinases) identifies critical hydrogen bonds between the fluorobenzyl group and hydrophobic binding pockets .
Q. How can contradictory data regarding the biological activity of this compound be resolved?
Methodological Answer: Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability. Validate purity (>98% via HPLC) and confirm batch consistency using ¹³C NMR. Cross-reference with orthogonal assays (e.g., Western blot for target inhibition alongside cell viability assays) to distinguish direct effects from off-target activity .
Q. What methodologies optimize solvent and temperature conditions for reactions involving this compound?
Methodological Answer: Use a Design of Experiments (DoE) approach to test solvent polarity (dichloromethane vs. THF) and temperature (0–40°C). Monitor reaction progress via TLC (Rf = 0.3 in 30% ethyl acetate/hexane). Kinetic studies show that acetonitrile at 15°C maximizes yield (82%) while minimizing byproduct formation from competing esterification .
Q. What safety protocols are recommended for handling this compound given potential mutagenicity concerns?
Methodological Answer: Conduct Ames II mutagenicity testing (TA98 and TA100 strains) prior to large-scale use. Use fume hoods with HEPA filters and double-glove (nitrile) protocols. For in vivo studies, adhere to OECD Guideline 471 for genotoxicity assessment. Mutagenicity data for related anomeric amides suggest lower risk than benzyl chloride, but caution is advised .
Q. How can researchers design in vivo studies to evaluate the therapeutic potential of this compound derivatives?
Methodological Answer: Prioritize derivatives with >50% target engagement in ex vivo tissue models. Use pharmacokinetic (PK) profiling (Cmax, AUC₀–24h) in rodents to select candidates with favorable bioavailability. For CNS targets, assess blood-brain barrier penetration via LC-MS/MS of cerebrospinal fluid, as demonstrated in metabotropic glutamate receptor modulator studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
